

Application Note: Chiral LC-MS/MS Analysis of ent-Avibactam Sodium Impurities

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Compound of Interest

Compound Name: *ent-AvibactamSodiumSalt*

Cat. No.: *B12286549*

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Abstract

This application note details a robust protocol for the quantification of ent-Avibactam (the (2R, 5S) enantiomer), a critical process impurity in the production of Avibactam Sodium. While Avibactam (2S, 5R) is a potent non-

-lactam

-lactamase inhibitor, its enantiomer lacks the specific stereochemical configuration required for effective enzyme inhibition and must be strictly controlled under ICH Q3A/Q6A guidelines.[1]

Because enantiomers possess identical mass-to-charge (

) ratios and fragmentation patterns in an achiral environment, mass spectrometry alone cannot distinguish them.[1] This protocol utilizes Chiral Stationary Phase (CSP) chromatography coupled with Negative Mode ESI-MS/MS to achieve baseline separation and femtogram-level sensitivity.[1]

Physicochemical Context & Strategy

The Analyte

Avibactam Sodium is a diazabicyclooctane derivative.[2] The active pharmaceutical ingredient (API) is the (2S, 5R) isomer. The impurity of interest is the ent-Avibactam (2R, 5S).[2]

- Molecular Formula:

(Salt) /

(Anion detected in MS)[1]

- Molecular Weight: 287.23 Da (Na Salt); 264.03 Da (Free Anion)[1]

- Polarity: Highly polar, acidic (due to the sulfate group).

- Ionization: ESI Negative Mode (

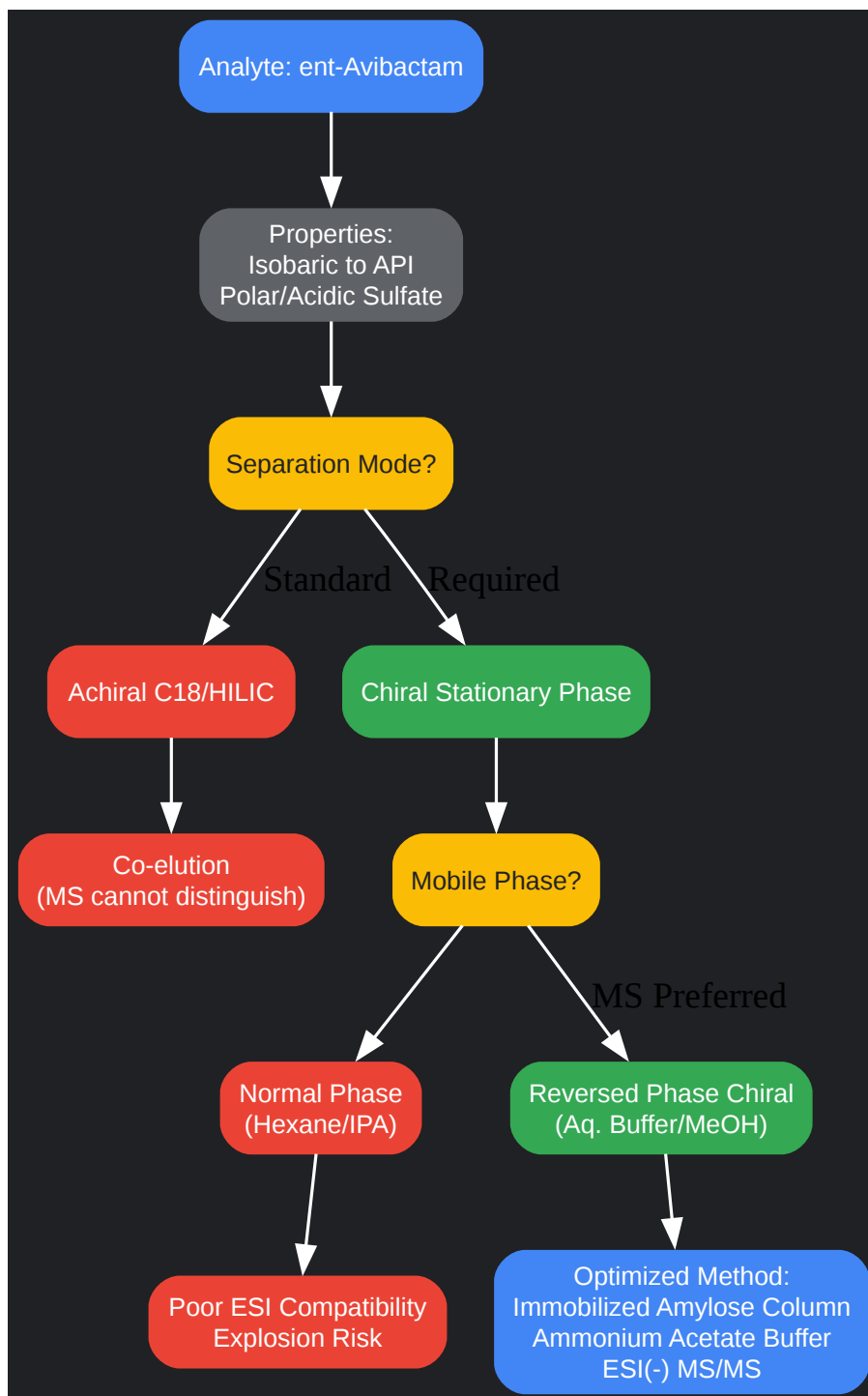
).[1][3]

The Analytical Challenge

Standard C18 (reversed-phase) chromatography cannot separate enantiomers.[1] Traditional Normal Phase Chiral LC (using Hexane/IPA) is often incompatible with ESI-MS due to flammability and poor ionization support.[1]

Strategic Solution: Use an Immobilized Polysaccharide CSP operated in Reversed-Phase Mode.[1][4] This allows the use of aqueous-organic mobile phases (Ammonium Acetate/Methanol) that are highly compatible with Electrospray Ionization.[1]

Method Development Logic (Visualization)



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Figure 1: Decision matrix for selecting Chiral Reversed-Phase LC-MS over traditional Normal Phase techniques for Avibactam analysis.

Detailed Protocols

Protocol 1: Sample Preparation

Objective: Extract Avibactam while preventing sulfate hydrolysis and maintaining enantiomeric stability.

Reagents:

- LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN).[1]
- Ammonium Acetate (volatile buffer).[1]
- Internal Standard (IS): Avibactam-d5 or Ceftazidime-d5 (if Avibactam-d5 is unavailable).[1]

Procedure:

- Stock Solution: Dissolve 10 mg of Avibactam Sodium API in 10 mL of Water:Methanol (50:50 v/v). Prepare a separate stock of authentic ent-Avibactam standard if available.
- Working Standard: Dilute ent-Avibactam stock to 100 ng/mL in Mobile Phase A.
- Sample Extraction (Plasma/Biologicals):
 - Aliquot 50 μ L of plasma.
 - Add 150 μ L of ACN containing IS (Protein Precipitation).[1]
 - Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.
 - Transfer supernatant to a clean vial.[1]
 - Critical Step: Dilute 1:1 with 10mM Ammonium Acetate (aq) to match the initial mobile phase composition (prevents peak distortion).[1]
- Sample Extraction (API Purity):
 - Dissolve API to 1 mg/mL in Mobile Phase A.
 - Filter through 0.22 μ m PTFE filter.[1]

Protocol 2: Chiral LC-MS/MS Methodology

Chromatographic Conditions:

- System: UHPLC capable of 400 bar backpressure.
- Column: Chiralpak IG-3 or IC-3 (Immobilized Amylose/Cellulose derivatives).[1]
 - Why? Immobilized phases are robust against aqueous mobile phases required for ESI.[1]
 - Dimensions: 100 mm x 2.1 mm, 3 µm particle size.[1]
- Temperature: 25°C (Lower temperature often improves chiral resolution).[1]
- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5).[1]
- Mobile Phase B: Acetonitrile (or Methanol depending on column specificity).[1]
- Flow Rate: 0.3 mL/min.[1]

Gradient Table:

Time (min)	% Mobile Phase B	Event
0.0	10	Equilibration
1.0	10	Load
6.0	60	Elution Gradient
7.0	90	Wash
8.0	10	Re-equilibration
12.0	10	End

Mass Spectrometry Parameters:

- Ionization: Electrospray Ionization (ESI), Negative Mode.[1]
 - Reasoning: The sulfate group (

) ionizes effortlessly in negative mode.[1] Positive mode requires adduct formation (

) which is less stable for quantification.[1]

- Source Temp: 350°C.
- Capillary Voltage: -2500 V.

MRM Transitions:

Analyte	Precursor ()	Product ()	Collision Energy (eV)	Role
Avibactam	264.0 ()	96.0 ()	25	Quantifier
Avibactam	264.0 ()	80.0 ()	35	Qualifier
IS (d5)	269.0	96.0	25	Internal Std

Data Presentation & Analysis

System Suitability Criteria

Before running unknown samples, the system must pass the following checks using a racemic mixture standard:

- Resolution (

):

between Avibactam and ent-Avibactam.

- Tailing Factor:

for both peaks.

- Sensitivity: S/N ratio

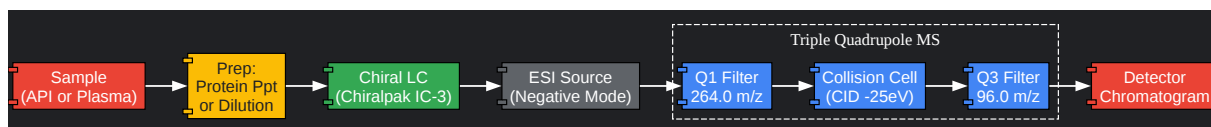
at the Limit of Quantitation (LOQ) (typically 1-5 ng/mL).[1]

Expected Chromatogram (Conceptual)

In a successful run using a Chiralpak IC-3 column:

- Peak 1 (RT ~4.2 min): Avibactam (2S, 5R) - Major component.[1]
- Peak 2 (RT ~5.8 min): ent-Avibactam (2R, 5S) - Impurity.[1]
- Note: Elution order can reverse depending on the specific chiral selector (Amylose vs. Cellulose).[1] Always confirm with an authentic standard.

Experimental Workflow Diagram



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Figure 2: End-to-end workflow for the chiral separation and MS/MS detection of Avibactam isomers.

Troubleshooting & Expert Insights

- Issue: Signal Suppression.
 - Cause: Phosphate buffers or ion-pairing agents (like TBA) used in previous achiral methods are fatal to MS sensitivity.[1]
 - Fix: Ensure the system is thoroughly flushed. Use only volatile buffers (Ammonium Acetate/Formate).[1]
- Issue: Peak Broadening.

- Cause: Sample solvent mismatch.[1] Injecting a pure ACN sample into a high-aqueous initial gradient causes "breakthrough."[1]
- Fix: Dilute samples with the starting mobile phase (10% ACN / 90% Buffer).
- Issue: Loss of Sulfate Group.
 - Insight: Avibactam is a sulfate ester.[1][2] In-source fragmentation can occur if the declustering potential (DP) is too high, causing the precursor (264) to disappear before Q1.[1]
 - Fix: Optimize DP by infusing the standard and ramping voltage; select the value that maximizes the intact molecular ion [M-H]-.

References

- Sillén, H., et al. (2015). Determination of avibactam and ceftazidime in human plasma samples by LC-MS.[1][5] *Bioanalysis*, 7(12), 1423–1434.[1][5]
 - Relevance: Establishes the core MS/MS transitions and extraction methodologies for Avibactam.
- PubChem. Avibactam Sodium (CID 24944097) and ent-Avibactam (CID 44601390).[1]
 - Relevance: Verification of chemical structures, molecular weights, and stereochemistry.[3]
- Wang, Y., et al. (2022). Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam.[6] *Journal of Clinical Pharmacy and Therapeutics*, 47(9), 1399-1406.[1]
 - Relevance: Validates negative mode ESI parameters and gradient elution str
- Sigma-Aldrich. Avibactam Sodium Product Sheet.[1] [1]
 - Relevance: Source for physical properties and stability data.[1][6][7]

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Sources

- 1. Avibactam Sodium | C₇H₁₀N₃NaO₆S | CID 24944097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Avibactam sodium, (+)- | C₇H₁₀N₃NaO₆S | CID 44601390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 4. [lcms.cz](https://www.lcms.cz) [[lcms.cz](https://www.lcms.cz)]
- 5. Determination of avibactam and ceftazidime in human plasma samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, simple, and economical LC-MS/MS method for simultaneous determination of ceftazidime and avibactam in human plasma and its application in therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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